(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 865180-22-9
VCID: VC4336099
InChI: InChI=1S/C18H17N3O4S2/c1-3-10-21-14-9-8-12(27(19,23)24)11-16(14)26-18(21)20-17(22)13-6-4-5-7-15(13)25-2/h3-9,11H,1,10H2,2H3,(H2,19,23,24)
SMILES: COC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Molecular Formula: C18H17N3O4S2
Molecular Weight: 403.47

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

CAS No.: 865180-22-9

Cat. No.: VC4336099

Molecular Formula: C18H17N3O4S2

Molecular Weight: 403.47

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide - 865180-22-9

Specification

CAS No. 865180-22-9
Molecular Formula C18H17N3O4S2
Molecular Weight 403.47
IUPAC Name 2-methoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C18H17N3O4S2/c1-3-10-21-14-9-8-12(27(19,23)24)11-16(14)26-18(21)20-17(22)13-6-4-5-7-15(13)25-2/h3-9,11H,1,10H2,2H3,(H2,19,23,24)
Standard InChI Key PNDDSAZOORSDHM-ZZEZOPTASA-N
SMILES COC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C

Introduction

The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is a synthetic organic molecule featuring a benzo[d]thiazole core, a sulfamoyl group, and a methoxybenzamide moiety. Its structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent due to the presence of bioactive functional groups such as sulfamoyl and benzo[d]thiazole.

Synthesis Overview

The synthesis of compounds like (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide typically involves:

  • Formation of the benzo[d]thiazole core: This is achieved through cyclization reactions using thiourea derivatives and substituted benzaldehydes under acidic conditions.

  • Introduction of the sulfamoyl group: Sulfamoylation is performed using sulfonyl chlorides or sulfamic acid derivatives.

  • Coupling with methoxybenzamide: The final step involves coupling reactions to attach the benzamide moiety, often facilitated by coupling agents like EDC or DCC.

Antimicrobial Activity

Benzo[d]thiazole derivatives have shown significant antimicrobial activity in prior studies, targeting both Gram-positive and Gram-negative bacteria. The sulfamoyl group may enhance this activity by inhibiting bacterial enzymes.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. The benzo[d]thiazole core has been reported to interfere with DNA replication in tumor cells.

Enzyme Inhibition

The presence of the sulfamoyl group indicates possible inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which could be explored for therapeutic purposes.

Analytical Data

To confirm the structure and purity of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra provide detailed insights into the molecular framework.

    • Key signals include aromatic protons from the benzo[d]thiazole ring and methoxy group.

  • Mass Spectrometry (MS):

    • Confirms molecular weight (403.47 g/mol).

    • Identifies fragmentation patterns characteristic of sulfamoyl and benzamide groups.

  • Infrared Spectroscopy (IR):

    • Detects functional groups such as:

      • Sulfamoyl (-SO2_2NH2_2): ~1300–1150 cm1^{-1}.

      • Amide (-CONH): ~1650 cm1^{-1}.

  • Elemental Analysis:

    • Verifies the calculated percentages of C, H, N, O, and S in the compound.

Research Findings

While specific biological evaluations for this compound are not readily available, similar derivatives have demonstrated promising results:

  • Antimicrobial assays showed activity against multiple bacterial strains with minimum inhibitory concentrations (MICs) in the micromolar range.

  • Docking studies on related compounds indicated strong binding affinities to enzyme targets like dihydrofolate reductase (DHFR) and carbonic anhydrase.

  • Cytotoxicity studies on cancer cell lines revealed IC50 values below 50 µM for structurally related molecules.

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